Behenyl palmitate Behenyl palmitate Fatty Ester for Lipid Research; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 42232-33-7
VCID: VC0006474
InChI: InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C38H76O2
Molecular Weight: 565 g/mol

Behenyl palmitate

CAS No.: 42232-33-7

Cat. No.: VC0006474

Molecular Formula: C38H76O2

Molecular Weight: 565 g/mol

* For research use only. Not for human or veterinary use.

Behenyl palmitate - 42232-33-7

Specification

CAS No. 42232-33-7
Molecular Formula C38H76O2
Molecular Weight 565 g/mol
IUPAC Name docosyl hexadecanoate
Standard InChI InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
Standard InChI Key FVFPPJUUWBXKFA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Properties

Behenyl palmitate is a saturated wax ester formed via the esterification of behenyl alcohol (C22:0) and palmitic acid (C16:0). Its molecular formula is C₃₈H₇₆O₂, with a molecular weight of 565.01 g/mol . The compound’s linear hydrocarbon structure contributes to its waxy solid state at room temperature and high thermal stability.

Molecular Configuration

The ester’s structure consists of a palmitoyl group (hexadecanoic acid) linked to a behenyl alcohol backbone through an ester bond. This configuration is validated by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which reveal characteristic peaks at δ 4.02 ppm (ester methoxy group) and 1736 cm⁻¹ (carbonyl stretch), respectively .

Synthesis and Production

Catalytic Esterification

The most efficient synthesis route involves SO₃H-carbon-catalyzed direct esterification under solvent-free conditions. Optimal parameters include:

  • 20 wt.% catalyst loading

  • 90°C reaction temperature

  • 6-hour duration

This method achieves 97% yield of behenyl palmitate, as demonstrated by gas chromatography-mass spectrometry (GC-MS) .

Table 1: Synthesis Conditions and Outcomes

ParameterValueOutcome
CatalystSO₃H-carbonHigh acidity (2.98 mmol/g)
Temperature90°CMaximum reaction efficiency
Reaction Time6 hours97% conversion
Byproducts<3%Easily separable via filtration

Industrial Scalability

Large-scale production employs continuous-flow reactors to maintain stoichiometric ratios of palmitic acid and behenyl alcohol. Post-synthesis purification involves melt crystallization to isolate the ester from residual catalysts .

Physicochemical Properties

Thermal Behavior

Behenyl palmitate exhibits a boiling point of 569.4±18.0°C and a predicted density of 0.857±0.06 g/cm³ . Its melting point (~50–55°C) aligns closely with physiological temperatures, a critical factor in ophthalmological applications .

Evaporation Retardation

In vitro studies demonstrate that behenyl palmitate reduces water evaporation by 20–40% at 35°C, outperforming analogous esters like behenyl oleate . This property stems from its ability to form semi-crystalline monolayers at air-water interfaces.

Table 2: Evaporation Retardation Efficiency

EsterTemperature (°C)Evaporation Reduction (%)
Behenyl palmitate3540
Behenyl oleate3525
Behenyl linoleate3050

Solubility and Stability

The ester is insoluble in water but soluble in nonpolar solvents (e.g., chloroform, hexane). It remains stable at −20°C for long-term storage, with no detectable hydrolysis under anhydrous conditions .

Applications Across Industries

Cosmetics and Personal Care

Behenyl palmitate serves as a structuring agent in lipsticks, creams, and sunscreens. In anhydrous formulations, it enhances stick hardness and thermal stability while imparting a non-greasy texture . Kester Wax K-72, a commercial product containing behenyl palmitate, is RSPO-certified and compatible with vegan formulations .

Ophthalmology

The compound’s phase behavior near body temperature makes it effective in meibomian gland dysfunction therapies. By forming stable lipid layers on the tear film, it mitigates dry eye syndrome .

Industrial Lubricants

High thermal stability and low volatility qualify behenyl palmitate for use in high-temperature lubricants. Its biodegradability further supports eco-friendly manufacturing processes .

Recent Advances and Future Directions

Nanoparticle Drug Delivery

Research explores its use in solid lipid nanoparticles (SLNs) for sustained drug release. Preliminary data show 80% encapsulation efficiency for hydrophobic therapeutics .

Bio-based Polymers

Blending behenyl palmitate with polylactic acid (PLA) improves the flexibility of biodegradable plastics, reducing reliance on petrochemical additives .

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